An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic organic compound belonging to the azaindole family. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. While specific data on the parent compound is limited, its derivatives have shown promise in diverse therapeutic areas, including as kinase inhibitors for cancer therapy and as modulators of cannabinoid receptors. This guide provides a comprehensive overview of the available information on 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, including its structure, physicochemical properties, plausible synthetic routes, and known biological activities of its derivatives, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine scaffold, a privileged structure in medicinal chemistry. This bicyclic system is isomeric to indole, with the nitrogen atom in the six-membered ring imparting distinct electronic properties and hydrogen bonding capabilities. The diverse biological activities exhibited by pyrrolopyridine derivatives, ranging from anticancer to anti-inflammatory effects, have established this scaffold as a valuable starting point for the design of novel therapeutic agents.[1] The specific isomer, 1H-pyrrolo[2,3-c]pyridine, presents a unique arrangement of nitrogen atoms that influences its chemical reactivity and biological target interactions. The addition of a carboxylic acid moiety at the 4-position introduces a key functional group for further chemical modification and potential interaction with biological targets.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid are summarized below. It is important to note that while the basic molecular formula and weight are established, detailed experimental data on its physicochemical properties are not widely available in the public domain.
Chemical Structure
The structure of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is characterized by a pyrrole ring fused to a pyridine ring at the 2 and 3 positions of the pyrrole, with a carboxylic acid group attached to the 4-position of the pyridine ring.
Table 1: Core Properties of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | - |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2] |
| CAS Number | 1190319-63-1 | - |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following properties are predicted based on the chemical structure. These values should be considered estimates and require experimental verification.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa (acidic) | ~4-5 (for the carboxylic acid) |
| pKa (basic) | ~3-4 (for the pyridine nitrogen) |
| LogP | ~1.5 - 2.0 |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and DMF. |
| Melting Point | Expected to be a high-melting solid (>200 °C) |
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A potential synthetic approach could involve the construction of the pyrrolopyridine core followed by the introduction or modification of a functional group at the 4-position to yield the carboxylic acid. A generalized workflow is depicted below.
Caption: Conceptual workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid.
A recent review highlights several strategies for the synthesis of the pyrrolo[2,3-c]pyridine core, including the annulation of a pyrrole nucleus to a pyridine cycle, the annulation of a pyridine nucleus to a pyrrole cycle, or the synchronous formation of both rings.[1] The Bartoli reaction, for example, is a known method for synthesizing substituted pyrrolo[2,3-c]pyridines.[1]
Synthesis of a Derivative: Insights from Patent Literature
A European patent application (EP1753764A1) describes the synthesis of a derivative, 3-methyl-7-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. While the full experimental details for the synthesis of the parent scaffold are not explicitly provided in the publicly available abstract, the document points towards the utility of this core in constructing more complex molecules. The synthesis of such derivatives likely involves a multi-step sequence, starting with a functionalized pyridine and building the pyrrole ring, followed by functionalization at the 4 and 7 positions.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid are not publicly available. However, based on the structure, expected spectral features can be predicted.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Pyrrole NH: A broad singlet, typically downfield (>11 ppm).
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Aromatic Protons: Signals for the protons on the pyrrole and pyridine rings, likely in the range of 7.0-9.0 ppm. The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton.
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Carboxylic Acid OH: A very broad singlet, which may be exchangeable with D₂O.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
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Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (100-150 ppm) corresponding to the carbons of the fused ring system.
Predicted IR Spectral Data
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O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
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N-H Stretch (Pyrrole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1750 cm⁻¹.
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C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1450-1650 cm⁻¹ region.
Predicted Mass Spectrometry Data
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Molecular Ion (M+): An expected peak at m/z = 162.04.
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Fragmentation: A prominent fragment corresponding to the loss of CO₂ (m/z = 118.05) would be anticipated.
Biological Activity and Therapeutic Potential
While there is a lack of specific biological data for 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid itself, the broader class of pyrrolopyridines and specifically some of its derivatives have demonstrated significant biological activities.
Kinase Inhibition
The pyrrolopyridine scaffold is a well-established core for the development of kinase inhibitors. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been reported as potent inhibitors of various kinases, including phosphodiesterase 4B (PDE4B).[3] This suggests that the 1H-pyrrolo[2,3-c]pyridine scaffold could also serve as a template for the design of novel kinase inhibitors for the treatment of cancer and inflammatory diseases.
Cannabinoid Receptor Modulation
As mentioned in the European patent application EP1753764A1, derivatives of 3-methyl-7-morpholin-4-yl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid have been investigated as cannabinoid receptor modulators. This indicates a potential application for this scaffold in the development of therapies for pain and other neurological disorders.
Anticancer Activity
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as colchicine-binding site inhibitors with potent antitumor activities.[4] This highlights the potential of the pyrrolopyridine core in the development of novel anticancer agents.
Experimental Protocols
Given the absence of specific published experimental data for the title compound, the following protocols are generalized procedures for the characterization of similar heterocyclic carboxylic acids.
Protocol for NMR Spectroscopic Analysis
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Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Protocol for Mass Spectrometric Analysis
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) using an electrospray ionization (ESI) source in both positive and negative ion modes.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion and Future Directions
1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid represents a promising but underexplored scaffold in medicinal chemistry. While direct experimental data on its synthesis and properties are scarce, the known biological activities of its derivatives and isomeric analogs suggest significant therapeutic potential. Future research should focus on developing and publishing robust synthetic routes to this compound and its derivatives. Thorough characterization of its physicochemical and spectroscopic properties is essential to enable its broader use in drug discovery programs. Further biological evaluation of this scaffold against a range of therapeutic targets, particularly kinases and G-protein coupled receptors, is warranted and could lead to the discovery of novel drug candidates.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J. Enzyme Inhib. Med. Chem.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. J. Org. Pharm. Chem.
- 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. MySkinRecipes.
Sources
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [myskinrecipes.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
